REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[C:14](OC)(OC)(OC)C>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH3:14])=[O:5]
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Name
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|
Quantity
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300 g
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Type
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reactant
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Smiles
|
CC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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298.3 g
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Type
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reactant
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Smiles
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C(C)(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen
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Type
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TEMPERATURE
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Details
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The reaction mixture was gradually heated
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Type
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DISTILLATION
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Details
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were distilled off to an internal temperature of 95-100° C
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Type
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ADDITION
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Details
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After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours
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Duration
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1.25 (± 0.25) h
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Type
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TEMPERATURE
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Details
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The suspension was cooled to 0-5° C. over 0.5-1 hour
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Duration
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0.75 (± 0.25) h
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Type
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WAIT
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Details
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kept at 0-5° C. for another 1.5-2 hours
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Duration
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1.75 (± 0.25) h
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Type
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FILTRATION
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Details
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The solid was collected by filtration under vacuum
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Type
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WASH
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Details
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washed with heptane (3×300 mL)
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Type
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CUSTOM
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Details
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dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton
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Reaction Time |
2 h |
Name
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Type
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|
Smiles
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CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |